

# Application Notes and Protocols for AF 555 NHS Ester Antibody Conjugation

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## Compound of Interest

Compound Name: AF 555 NHS ester

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This document provides a comprehensive guide for the conjugation of amine-reactive **AF 555 NHS ester** to antibodies. The protocol details the necessary reagents, step-by-step instructions for the conjugation reaction, purification of the conjugate, and methods for quality control.

## Introduction

Fluorescently labeling antibodies is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of target molecules in a variety of applications, including immunofluorescence microscopy, flow cytometry, and western blotting. AF 555, a bright and photostable orange-fluorescent dye, is a popular choice for antibody conjugation. The N-hydroxysuccinimidyl (NHS) ester functional group of AF 555 reacts efficiently with primary amines ( $-NH_2$ ) on the antibody, primarily the  $\epsilon$ -amino groups of lysine residues, to form a stable amide bond.<sup>[1][2][3]</sup> This protocol outlines a general procedure for reliable and efficient conjugation of **AF 555 NHS ester** to a typical IgG antibody.

## Key Experimental Parameters

Successful antibody conjugation with **AF 555 NHS ester** hinges on several critical parameters that should be optimized for each specific antibody and application. These parameters are summarized in the table below.

Parameter	Recommended Range/Value	Notes
Antibody Purity	>95%	The antibody solution should be free of amine-containing substances like Tris, glycine, or ammonium ions, as well as stabilizing proteins such as BSA or gelatin, which will compete with the antibody for conjugation. <a href="#">[4]</a> <a href="#">[5]</a>
Antibody Concentration	2 - 10 mg/mL	Optimal labeling efficiency is achieved within this concentration range. <a href="#">[2]</a> <a href="#">[4]</a>
Reaction Buffer	0.1 M Sodium Bicarbonate, pH 8.3 - 8.5	A slightly basic pH is crucial for the reaction as it deprotonates the primary amines on lysine residues, making them available for reaction with the NHS ester. <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molar Excess of Dye to Antibody	5:1 to 20:1	The optimal ratio depends on the antibody and desired degree of labeling. It's recommended to perform trial conjugations at different ratios to determine the best outcome. <a href="#">[8]</a>
Reaction Time	1 hour	The reaction is typically carried out at room temperature with continuous stirring or rotation. <a href="#">[2]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Quenching the Reaction	Optional: 50-100 mM Tris-HCl or Glycine, pH 7.4	This step can be included to stop the reaction by consuming any unreacted NHS ester. <a href="#">[9]</a>

Purification Method	Size-Exclusion Chromatography (e.g., Sephadex G-25) or Dialysis	These methods are effective in separating the labeled antibody from unreacted dye and other small molecules. <a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[10]</a>
Degree of Labeling (DOL)	2 - 10	The optimal DOL provides a bright signal without causing self-quenching of the fluorophore or compromising antibody function. <a href="#">[11]</a> <a href="#">[12]</a>

## Experimental Protocol

This protocol is optimized for conjugating approximately 1 mg of an IgG antibody. The reaction can be scaled up or down as needed.

## Materials

- **AF 555 NHS Ester**
- IgG Antibody (in an amine-free buffer like PBS)
- Anhydrous Dimethylsulfoxide (DMSO)
- 1 M Sodium Bicarbonate solution, pH 8.5-9.5
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
- Purification Column (e.g., Sephadex G-25 spin column)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Quenching Buffer (optional): 1 M Tris-HCl, pH 7.4 or 1 M Glycine, pH 7.4

## Procedure

- Antibody Preparation:

- Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains amines, dialyze the antibody against PBS.[4]
- Adjust the pH of the antibody solution to 8.3 by adding a small volume of 1 M Sodium Bicarbonate.[8]
- **AF 555 NHS Ester** Stock Solution Preparation:
  - Allow the vial of **AF 555 NHS ester** to warm to room temperature before opening to prevent moisture condensation.[5]
  - Prepare a 10 mg/mL stock solution of **AF 555 NHS ester** by dissolving it in anhydrous DMSO.[8] This should be done immediately before use as NHS esters are moisture-sensitive.[9]
- Conjugation Reaction:
  - Calculate the required volume of the **AF 555 NHS ester** stock solution to achieve the desired molar excess.
  - Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing or stirring.[2][9]
  - Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous gentle mixing.[2][8][9]
- Quenching the Reaction (Optional):
  - To stop the reaction, add a quenching buffer (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM.[9]
  - Incubate for an additional 10-15 minutes at room temperature.[9]
- Purification of the Conjugate:
  - Separate the labeled antibody from the unreacted dye using a size-exclusion spin column (e.g., Sephadex G-25) according to the manufacturer's instructions.[4][8]

- Alternatively, purify the conjugate by dialysis against PBS at 4°C with several buffer changes.[\[10\]](#)

## Quality Control: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, is a critical quality control parameter.[\[13\]](#) An optimal DOL ensures a strong fluorescent signal without negatively impacting the antibody's function.[\[11\]](#)[\[12\]](#)

### Procedure for DOL Calculation:

- Measure the absorbance of the purified conjugate solution at 280 nm ( $A_{280}$ ) and at the maximum absorbance wavelength of AF 555 (~555 nm,  $A_{max}$ ).[\[9\]](#)
- Calculate the corrected absorbance at 280 nm ( $A_{280,corr}$ ) to account for the dye's absorbance at this wavelength using the following formula:
  - $A_{280,corr} = A_{280} - (A_{max} \times CF_{280})$
  - Where  $CF_{280}$  is the correction factor for AF 555 at 280 nm (typically around 0.08).[\[3\]](#)
- Calculate the molar concentration of the antibody:
  - $[Antibody] (M) = A_{280,corr} / \epsilon_{antibody}$
  - Where  $\epsilon_{antibody}$  is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically  $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ ).[\[12\]](#)
- Calculate the molar concentration of the dye:
  - $[Dye] (M) = A_{max} / \epsilon_{dye}$
  - Where  $\epsilon_{dye}$  is the molar extinction coefficient of AF 555 at its  $A_{max}$  (typically  $\sim 150,000 \text{ M}^{-1}\text{cm}^{-1}$ ).[\[3\]](#)
- Calculate the DOL:

- $DOL = [Dye] / [Antibody]$

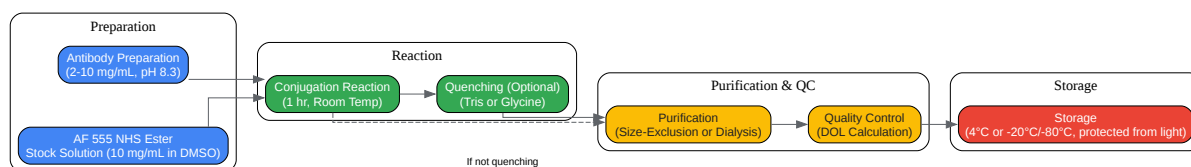
The optimal DOL for most antibodies is between 2 and 10.[11][12]

## Storage and Stability of Conjugated Antibodies

Proper storage is essential to maintain the functionality of the fluorescently labeled antibody.

- Short-term storage: Store the conjugate at 4°C in the dark for up to two months. The addition of a carrier protein like 0.1% BSA and a bacteriostatic agent such as 0.02% sodium azide can improve stability.[8][14]
- Long-term storage: For storage longer than two months, it is recommended to aliquot the conjugate and store it at -20°C or -80°C.[8][14] Avoid repeated freeze-thaw cycles.[14] Adding glycerol to a final concentration of 50% can help prevent damage from freezing.[3][14]
- Light Protection: Fluorescent conjugates are susceptible to photobleaching and should always be protected from light during storage and handling.[14][15]

## Experimental Workflow Diagram



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Caption: Workflow for **AF 555 NHS ester** antibody conjugation.

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